molecular formula C32H62O4 B8553396 16-Hexadecanoyloxyhexadecanoic acid CAS No. 162582-28-7

16-Hexadecanoyloxyhexadecanoic acid

Cat. No. B8553396
CAS RN: 162582-28-7
M. Wt: 510.8 g/mol
InChI Key: STQGCUDZOMCLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Hexadecanoyloxyhexadecanoic acid is a useful research compound. Its molecular formula is C32H62O4 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
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properties

CAS RN

162582-28-7

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

16-hexadecanoyloxyhexadecanoic acid

InChI

InChI=1S/C32H62O4/c1-2-3-4-5-6-7-8-10-14-17-20-23-26-29-32(35)36-30-27-24-21-18-15-12-9-11-13-16-19-22-25-28-31(33)34/h2-30H2,1H3,(H,33,34)

InChI Key

STQGCUDZOMCLNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

16-Hydroxyhexadecanoic acid (5.43 g, 19.9 mmol) was dissolved in tetrahydrofuran (190 ml) and pyridine (2.36 g, 29.9 mmol) was added. Palmitoyl chloride (5.48 g, 19.9 mmol) was dissolved in tetrahydrofuran (10 ml) and added dropwise at room temperature. After stirring at room temperature for 16 hours, the mixture was filtered and the filtrate evaporated under reduced pressure. The residue was dissolved in chloroform, washed with water (3×50 ml), and the organc phase was dried (MgSO4). After evaporating under reduced pressure, the residue was purified on a silica column, eluted with chloroform with increasing methanol concentration (from 1% to 2% methanol in chloroform) to give 8.41 g (83%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 0.85 (t, 3H, CH3), 1.20-1.35 (s, 46H, --CH2 --), 1.55-1.70 (m, 6H, --CH2 --), 2.25 (t, 2H, --CH2 --C(O)--O), 2.45 (t, 2H, --CH2 --COOH), 4.05 (t, 2H, --O--CH2). 13C NMR (75 MHz, CDCl3): δ 14.01, 22.57, 24.10, 24.91, 25.82, 28.53, 28.75, 28.94, 29.08, 29.15, 29.25, 29.36, 29.54, 31.81, 34.29, 35.16, 64.27, 76.48, 76.90, 77.10, 77.32, 169.50, 173.91.
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
5.48 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

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